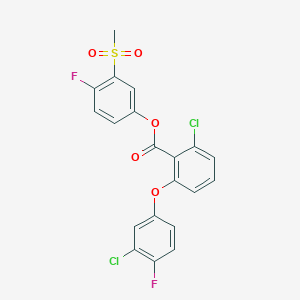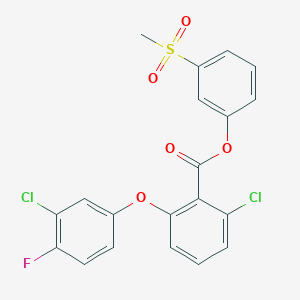
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that play a role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the production of inflammatory mediators, reduce tumor growth, and improve cognitive function in animal models. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for further drug development.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide in lab experiments include its specificity and potency in inhibiting specific enzymes and signaling pathways. Additionally, this compound has low toxicity and good pharmacokinetic properties, making it a safe and effective candidate for further drug development. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Future Directions
There are many future directions for the study of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide. One potential direction is the further development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, this compound could be studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies could also explore the optimization of the synthesis method for this compound and the development of more efficient and cost-effective methods. Finally, the potential use of this compound as a diagnostic tool for specific diseases could also be explored.
Synthesis Methods
The synthesis of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-chloro-4-fluorophenol and 2,6-dichlorobenzoyl chloride to produce 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid. The second step involves the reaction of the benzoic acid with 4,4-dimethyl-2-oxooxolane-3-carbonyl chloride to produce the final product, this compound.
Scientific Research Applications
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammatory disease treatment. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2FNO4/c1-19(2)9-26-18(25)16(19)23-17(24)15-11(20)4-3-5-14(15)27-10-6-7-13(22)12(21)8-10/h3-8,16H,9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUWWLXRJLZTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=C(C=CC=C2Cl)OC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)
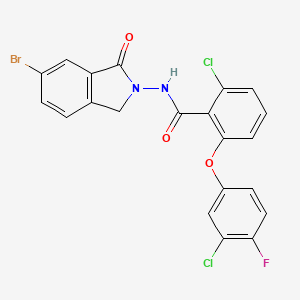
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)
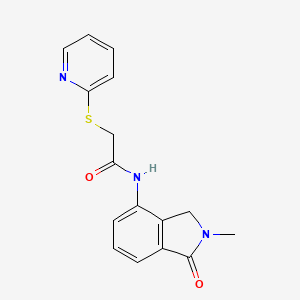
![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(oxolan-3-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7432892.png)
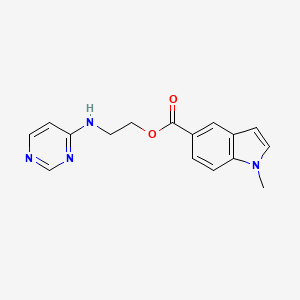
![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)

